molecular formula C21H22FN3O4S B2756804 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one CAS No. 637320-97-9

2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2756804
CAS No.: 637320-97-9
M. Wt: 431.48
InChI Key: ZBLMEXUSXPIJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a synthetic small molecule investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated target in oncology, as its aberrant signaling drives the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer, pancreatic cancer, and glioblastoma. This compound belongs to a class of 1,2,4-triazole derivatives designed to compete with ATP for binding at the kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream pro-survival pathways like MAPK/ERK and PI3K/Akt. The molecular structure integrates key pharmacophores: a 4-fluorophenyl ethanone moiety that facilitates binding interactions in the hydrophobic region of the ATP-binding pocket, and a 3,4,5-trimethoxyphenyl group, a common feature in anti-mitotic agents like combretastatin A-4 , which may contribute to additional tubulin polymerization inhibition or enhanced cellular permeability. Research applications for this compound are primarily in preclinical cancer biology, where it is used as a chemical tool to elucidate EGFR-driven signaling mechanisms, to study acquired resistance, and to evaluate combinatorial therapeutic strategies in vitro and in vivo. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-5-25-20(14-10-17(27-2)19(29-4)18(11-14)28-3)23-24-21(25)30-12-16(26)13-6-8-15(22)9-7-13/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMEXUSXPIJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to different reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat fungal infections such as Candida and Aspergillus species .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and death .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Triazoles have been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This could make it a candidate for treating conditions characterized by chronic inflammation .

Fungicides

Due to its antifungal properties, this compound may serve as a fungicide in agricultural settings. The ability to inhibit fungal pathogens can protect crops from diseases that threaten yield and quality. Research on similar triazole derivatives has shown effective control over various plant pathogens, suggesting that this compound could be developed into a commercial fungicide .

Plant Growth Regulators

Triazole compounds are also known to act as plant growth regulators by affecting hormone levels in plants. This can lead to enhanced growth and yield in certain crops. The specific interactions of this compound with plant physiological processes warrant further investigation to explore its potential as a growth enhancer .

Development of Functional Materials

The unique chemical structure of this compound allows for potential applications in the development of functional materials such as sensors and catalysts. The presence of sulfur and nitrogen atoms can facilitate interactions with various substrates, making it suitable for use in electronic or catalytic applications .

Summary Table

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAntifungal AgentsEffective against fungal infections
Anticancer AgentsInduces apoptosis in cancer cells
Anti-inflammatory AgentsReduces chronic inflammation
Agricultural ApplicationsFungicidesProtects crops from fungal diseases
Plant Growth RegulatorsEnhances crop yield and growth
Material SciencesFunctional MaterialsSuitable for sensors and catalysts

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The triazole ring can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Bioactivity

The biological activity of triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Bioactivity Comparison of Triazole Derivatives

Compound Name Triazole Substituents Aryl Group / Side Chain Reported Activities Reference
Target Compound 4-Ethyl, 5-(3,4,5-trimethoxyphenyl) 4-Fluorophenyl ethanone Hypothesized: Anticancer, Antimicrobial
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-...] () 4-(4-Bromophenyl), 5-phenyl Phenyl ethanol Antimicrobial, Antifungal
4-Phenyl-5-(3,4,5-trimethoxyphenyl) () 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) Phenyl acetate Structural similarity suggests anticancer potential
1-(4-Chlorophenyl)-2-{[4-phenyl-5-(quinolin-8-yloxymethyl)...] () 4-Phenyl, 5-(quinolin-8-yloxymethyl) 4-Chlorophenyl ethanone Not specified (quinoline moiety may enhance CNS activity)
Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]methyl...] () 4-(4-Fluorophenyl), 5-[(4-nitrobenzoyl)amino]methyl Ethyl acetate Potential antibacterial (nitro group)
Key Observations:

Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl group in the target compound and is associated with enhanced bioavailability and π-π stacking interactions, often linked to anticancer activity .

Fluorophenyl vs.

Ethyl vs. Aromatic Substituents : The 4-ethyl group on the triazole core may enhance lipophilicity, favoring membrane penetration over bulkier aryl substituents (e.g., 4-phenyl in ) .

Anticancer Potential

Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) exhibit notable anticancer activity due to tubulin polymerization inhibition . The target compound’s trimethoxyphenyl and fluorophenyl groups may synergize for similar mechanisms.

Antimicrobial Activity

Triazole-thiol derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in the target, 4-nitrobenzoyl in ) demonstrate enhanced antimicrobial effects by disrupting bacterial membranes .

Anti-inflammatory Effects

notes anti-inflammatory activity in analogues with methoxyphenyl substituents, suggesting the target’s trimethoxyphenyl group may contribute similarly .

Biological Activity

The compound 2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring with various substituents that contribute to its biological activity. The presence of the trimethoxyphenyl group is particularly notable as it enhances the compound's interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23_{23}H27_{27}N5_{5}O5_{5}S
Molecular Weight485.566 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a catalyst like ethanol or methanol under reflux conditions. This results in the formation of the triazole ring followed by subsequent modifications to introduce the desired functional groups.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains:

  • Antifungal Activity : In vitro studies have shown that triazole derivatives possess potent antifungal effects against Candida species, with some derivatives outperforming conventional antifungal agents like ketoconazole .
  • Antibacterial Activity : The compound demonstrated efficacy against multiple bacterial strains, including drug-resistant pathogens. In particular, it showed inhibitory activity comparable to established antibiotics such as vancomycin and ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays:

  • Cell Line Studies : The compound was tested on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), where it exhibited significant antiproliferative effects. Mechanistic studies revealed that it may inhibit aromatase enzymes critical for estrogen synthesis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation. For instance, its interaction with tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) suggests a mechanism for its anticancer and antimicrobial effects .

Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

  • Study on Antifungal Activity : A study compared various triazole derivatives against Candida species and found that specific modifications in their structure significantly enhanced their antifungal potency .
  • Anticancer Research : Research on triazolo[3,4-b]thiadiazines revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps require:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
  • Atmosphere : Nitrogen gas prevents oxidation of sulfanyl groups during synthesis .

Q. Which spectroscopic and crystallographic techniques confirm its structural identity?

  • NMR (¹H/¹³C) : Assigns protons and carbons, with aromatic regions (δ 6.8–8.0 ppm) verifying fluorophenyl/trimethoxyphenyl groups .
  • IR : Confirms C=O (1690–1710 cm⁻¹) and S-H (2550–2600 cm⁻¹) bonds .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., Acta Cryst. data) .

Q. How do functional groups contribute to its biological activity?

  • Triazole ring : Binds enzymes/receptors via hydrogen bonding and π-π stacking .
  • Sulfanyl group : Enhances redox activity and thiol-disulfide exchange potential .
  • Fluorophenyl moiety : Increases lipophilicity, improving membrane permeability .
  • Trimethoxyphenyl group : Stabilizes interactions with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental reactivity be resolved?

  • DFT/MD simulations : Benchmark computational models against experimental crystallographic data to validate electron density maps .
  • Systematic variation : Adjust substituents (e.g., ethyl vs. methyl groups) and compare theoretical/experimental reaction kinetics .
  • Cross-validation : Use multiple software packages (e.g., Gaussian, ORCA) to minimize algorithmic biases .

Q. What crystallographic insights inform conformational stability and target binding?

  • Bond angles/lengths : X-ray data (e.g., Acta Cryst. E67, E68) reveal planarity of the triazole ring and steric effects from ethyl/trimethoxyphenyl groups .
  • Packing interactions : Hydrogen bonds between sulfanyl and carbonyl groups stabilize crystal lattices, suggesting potential intermolecular interactions in biological systems .
  • Docking studies : Align crystallographic structures with protein active sites (e.g., kinases) to predict binding modes .

Q. What methodologies elucidate interactions with biological targets like enzymes?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Enzyme inhibition assays : Test IC₅₀ values against disease-relevant targets (e.g., tubulin or topoisomerase) using fluorogenic substrates .

Q. How can SAR studies optimize its pharmacological profile?

  • Substituent scanning : Replace ethyl/trimethoxyphenyl groups with bioisosteres (e.g., methoxy → ethoxy) to modulate potency .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity data to guide synthetic priorities .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to prioritize derivatives with improved pharmacokinetics .

Notes on Methodological Rigor

  • Synthesis optimization : Prioritize DoE (Design of Experiments) frameworks to assess solvent/temperature interactions systematically .
  • Data validation : Cross-reference spectral data with published analogs (e.g., triazole-thioether derivatives in ) to confirm assignments.
  • Crystallography : Deposit structural data in repositories (e.g., CCDC) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.